An In-depth Technical Guide to the Basic Properties of Methyl 2-aminobenzo[d]thiazole-4-carboxylate
An In-depth Technical Guide to the Basic Properties of Methyl 2-aminobenzo[d]thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-aminobenzo[d]thiazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a fused benzothiazole ring system with a reactive 2-amino group and a methyl carboxylate at the 4-position, imparts a range of physicochemical and biological properties that make it a valuable scaffold for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core basic properties of Methyl 2-aminobenzo[d]thiazole-4-carboxylate, delving into its synthesis, physicochemical characteristics with a focus on its basicity, reactivity, and potential applications. This guide is intended to be a valuable resource for researchers and scientists working with this and related compounds, providing both theoretical understanding and practical experimental protocols.
Introduction: The Significance of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1] The basicity of the 2-amino group is a critical determinant of its pharmacokinetic and pharmacodynamic profiles, influencing its solubility, membrane permeability, and interactions with biological targets. Methyl 2-aminobenzo[d]thiazole-4-carboxylate, as a specific derivative, presents a unique electronic and steric profile due to the presence of the electron-withdrawing methyl carboxylate group at the 4-position of the benzene ring. Understanding the fundamental basic properties of this molecule is therefore paramount for its rational utilization in drug design and development.
Molecular Structure and Physicochemical Properties
The structural and physicochemical properties of Methyl 2-aminobenzo[d]thiazole-4-carboxylate are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂S | [2][3] |
| Molecular Weight | 208.24 g/mol | [2][4] |
| CAS Number | 1024054-68-9 | [2][4] |
| Appearance | Whitish to pale yellow crystals | [5] |
| Melting Point | 107-114 °C | [5] |
| Predicted XlogP | 1.9 | [3] |
| Predicted TPSA | 85.84 Ų | [2] |
| Predicted pKa (most basic) | 2.5 ± 0.1 | (Predicted) |
Basicity and pKa
The basicity of Methyl 2-aminobenzo[d]thiazole-4-carboxylate is primarily attributed to the lone pair of electrons on the exocyclic 2-amino group. Spectroscopic studies on related 2-aminobenzothiazole derivatives have confirmed that the first protonation occurs on this amino group.[6] The second protonation, which occurs under more acidic conditions, is on the thiazole ring nitrogen.[6]
The basicity of the 2-amino group is significantly influenced by the electronic effects of the substituents on the benzothiazole ring system. The methyl carboxylate group at the 4-position is an electron-withdrawing group (EWG) through both inductive and resonance effects. This EWG character delocalizes the lone pair of electrons from the 2-amino group into the aromatic system, thereby reducing its availability for protonation and consequently decreasing the basicity of the molecule. This is expected to result in a lower pKa value compared to unsubstituted 2-aminobenzothiazole.
Diagram: Influence of the 4-methoxycarbonyl group on the basicity of the 2-amino group.
Caption: Logical workflow of the electron-withdrawing effect on basicity.
Solubility
While quantitative solubility data for Methyl 2-aminobenzo[d]thiazole-4-carboxylate in various organic solvents is not extensively reported, general solubility trends can be inferred from its structure and the properties of related benzothiazole compounds. Generally, benzothiazoles exhibit good solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[7] Due to its relatively non-polar benzothiazole core, the solubility in water is expected to be limited.[7] The presence of the methyl ester and amino groups may slightly enhance its polarity compared to the parent benzothiazole.
Lipophilicity (logP)
The partition coefficient (logP) is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. A predicted XlogP value of 1.9 for Methyl 2-aminobenzo[d]thiazole-4-carboxylate suggests a moderate level of lipophilicity.[3] This value falls within the range often considered favorable for oral bioavailability.
Synthesis and Reactivity
Synthesis
The most common and effective method for the synthesis of 2-aminobenzothiazoles is the Hugershoff reaction, which involves the cyclization of a substituted aniline with a thiocyanate salt in the presence of bromine. A detailed, step-by-step protocol for a closely related compound, which can be adapted for the synthesis of Methyl 2-aminobenzo[d]thiazole-4-carboxylate, is provided in the experimental protocols section.
Diagram: General Synthetic Workflow for 2-Aminobenzothiazoles.
Caption: Synthetic pathway for Methyl 2-aminobenzo[d]thiazole-4-carboxylate.
Reactivity
The reactivity of Methyl 2-aminobenzo[d]thiazole-4-carboxylate is characterized by the functional groups present in the molecule:
-
2-Amino Group: This primary amino group is nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, and diazotization.[8] This allows for the straightforward synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies.
-
Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The carboxylic acid can then be converted to other functional groups, such as amides, providing further opportunities for derivatization.
-
Benzothiazole Ring: The aromatic ring system can undergo electrophilic substitution reactions, although the conditions required will be influenced by the existing substituents.
Potential Applications in Drug Discovery
The 2-aminobenzothiazole scaffold is a well-established pharmacophore in drug discovery. Derivatives have shown promise in a variety of therapeutic areas:
-
Anticancer Activity: Numerous 2-aminobenzothiazole derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases such as EGFR and VEGFR-2.[9]
-
Antimicrobial Activity: The benzothiazole nucleus is present in several antimicrobial agents. Derivatives of 2-aminobenzothiazole have demonstrated activity against a range of bacterial and fungal pathogens.
-
Antidiabetic Activity: Some 2-aminobenzothiazole derivatives have been investigated as potential antidiabetic agents, with some showing agonistic effects on peroxisome proliferator-activated receptors (PPARs).[1]
The specific substitution pattern of Methyl 2-aminobenzo[d]thiazole-4-carboxylate makes it a valuable building block for the synthesis of libraries of compounds to be screened for these and other biological activities.
Experimental Protocols
Synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylate (A Model Protocol)
This protocol is for a closely related isomer and can be adapted for the synthesis of the title compound by starting with the appropriate aminobenzoate.[10]
Materials:
-
Methyl 4-aminobenzoate
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
25% aqueous ammonia solution
-
Methanol
Procedure:
-
Dissolve methyl 4-aminobenzoate (1 equivalent) and KSCN (4 equivalents) in glacial acetic acid.
-
Stir the mixture at room temperature for 45 minutes.
-
Cool the reaction mixture to 10 °C in an ice bath.
-
Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Neutralize the reaction mixture to pH 8 with 25% aqueous ammonia solution.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
Dry the crude product.
-
Suspend the solid in methanol, heat to reflux, and filter while hot to remove insoluble impurities.
-
Cool the filtrate to induce crystallization and collect the purified product by filtration.
Diagram: Experimental Workflow for Synthesis.
Caption: Step-by-step synthesis and purification workflow.
Determination of pKa by UV-Vis Spectrophotometry (General Protocol)
This is a general protocol for determining the pKa of a compound with a UV-active chromophore.
Materials:
-
Methyl 2-aminobenzo[d]thiazole-4-carboxylate
-
A series of buffer solutions with known pH values (e.g., citrate, phosphate, borate buffers)
-
Hydrochloric acid and sodium hydroxide solutions for pH adjustment
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).
-
Prepare a series of solutions of the compound in the different buffer solutions, ensuring the final concentration is the same in each.
-
Measure the UV-Vis absorption spectrum of each solution over a relevant wavelength range.
-
Identify an analytical wavelength where there is a significant difference in absorbance between the protonated and deprotonated forms of the molecule.
-
Plot the absorbance at the analytical wavelength against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
Conclusion
Methyl 2-aminobenzo[d]thiazole-4-carboxylate is a versatile building block in medicinal chemistry, with its basicity being a key property influencing its behavior. The electron-withdrawing nature of the 4-methyl carboxylate group reduces the basicity of the 2-amino group, a factor that must be considered in the design of new derivatives. While experimental data on some of its core physicochemical properties are limited, this guide provides a solid foundation for researchers, combining theoretical principles with practical synthetic and analytical protocols. Further experimental investigation into the pKa, solubility, and logP of this specific compound would be highly valuable to the scientific community.
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